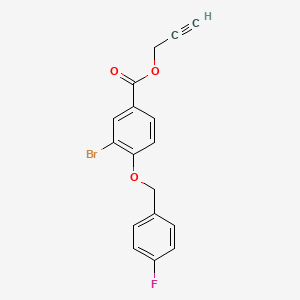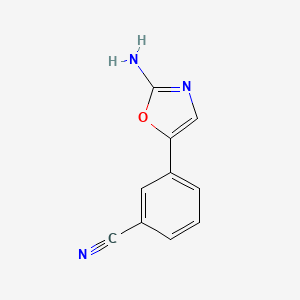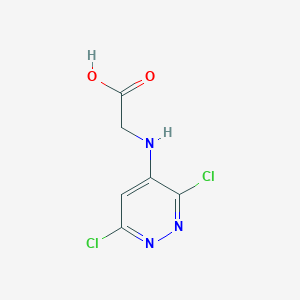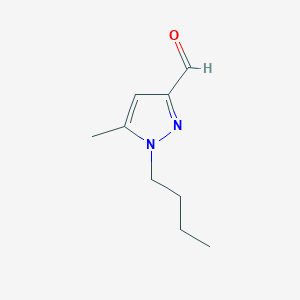![molecular formula C12H21FN2O2 B13014553 (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-substituted hexahydrocyclopenta[c]pyrrole core. The presence of the tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[c]pyrrole core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of the amine group: The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluoro group to a hydrogen atom, yielding the non-fluorinated analog.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the carbamate group provides stability and resistance to metabolic degradation. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific biological context .
Comparación Con Compuestos Similares
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound lacks the fluoro group, resulting in different reactivity and biological activity.
tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: This compound has a different ring structure, leading to variations in its chemical and physical properties.
The uniqueness of tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate lies in its specific combination of structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H21FN2O2 |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(3aS,6R,6aR)-6-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-12-5-4-9(13)8(12)6-14-7-12/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+,12+/m0/s1 |
Clave InChI |
LTYWGNZNVSBEFB-YGOYTEALSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]12CC[C@H]([C@@H]1CNC2)F |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(C1CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)



![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)




